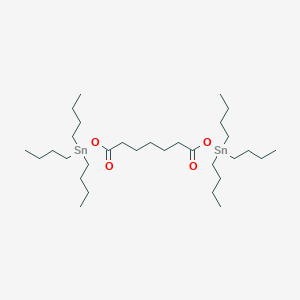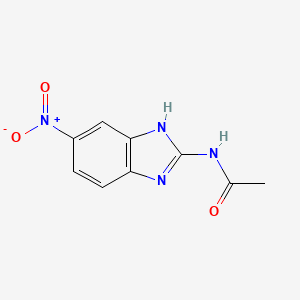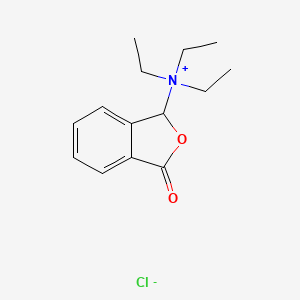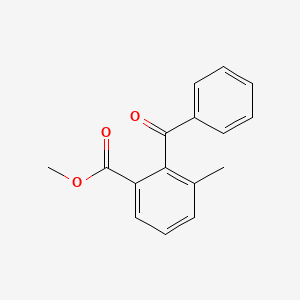
Methyl 2-benzoyl-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzoyl-3-methylbenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by a benzoyl group attached to the second position and a methyl group attached to the third position of the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzoyl-3-methylbenzoate can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, benzoyl chloride reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the esterification of 2-benzoyl-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed to facilitate the formation of the ester bond, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Methyl 2-benzoyl-3-methylbenzoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), which can convert the methyl group to a carboxylic acid group.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically target the carbonyl group, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.
Major Products Formed
Oxidation: Formation of 2-benzoyl-3-carboxybenzoic acid.
Reduction: Formation of 2-benzoyl-3-methylbenzyl alcohol.
Substitution: Formation of nitro-substituted derivatives, such as 2-benzoyl-3-methyl-4-nitrobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzoyl-3-methylbenzoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving ester hydrolysis.
-
Industry: : Utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
Wirkmechanismus
The mechanism of action of Methyl 2-benzoyl-3-methylbenzoate largely depends on its chemical reactivity and interaction with biological targets. In biochemical systems, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The benzoyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-benzoyl-3-methylbenzoate can be compared with other similar compounds such as:
Methyl benzoate: Lacks the benzoyl and additional methyl groups, making it less complex and with different reactivity.
Methyl 3-methylbenzoate: Similar structure but without the benzoyl group, affecting its chemical properties and applications.
Methyl 2-benzoylbenzoate: Similar but lacks the additional methyl group, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
94501-26-5 |
|---|---|
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
methyl 2-benzoyl-3-methylbenzoate |
InChI |
InChI=1S/C16H14O3/c1-11-7-6-10-13(16(18)19-2)14(11)15(17)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI-Schlüssel |
XEFUSINBBZMMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol](/img/structure/B14353146.png)



![S-Pentyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14353168.png)
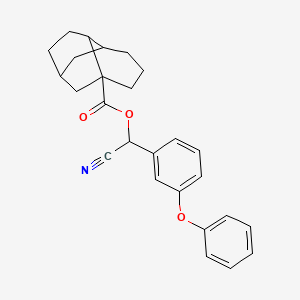
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
